![molecular formula C12H16N2OS3 B076250 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-40-5](/img/structure/B76250.png)
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-cancer properties, and has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. It has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are many future directions for the study of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One potential direction is the development of new therapeutic agents for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new antibiotics, as 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess anti-microbial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways in the body.
Métodos De Síntesis
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 2-mercaptoethanol and ethyl chloroacetate to form the intermediate compound 3-ethyl-2-thioxo-4-thiazolidinone. This intermediate is then reacted with 2-bromoethyl ethyl sulfide to form the final product. The synthesis has been optimized for high yield and purity, making it a reliable method for producing the compound.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
10505-40-5 |
|---|---|
Nombre del producto |
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
Fórmula molecular |
C12H16N2OS3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS3/c1-3-13-7-8-17-10(13)6-5-9-11(15)14(4-2)12(16)18-9/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
RNWPBDIQIZTRHE-OZDSWYPASA-N |
SMILES isomérico |
CCN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
SMILES canónico |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
Otros números CAS |
10505-40-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



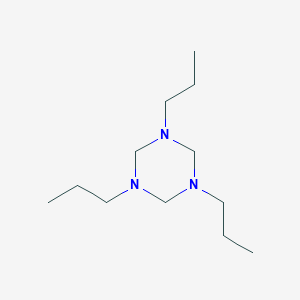
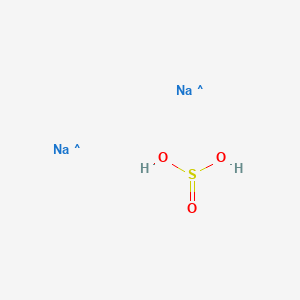
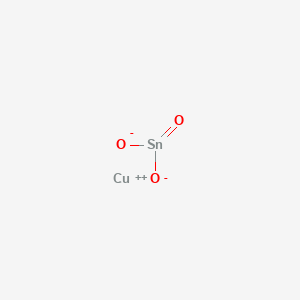
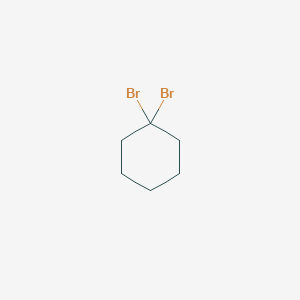
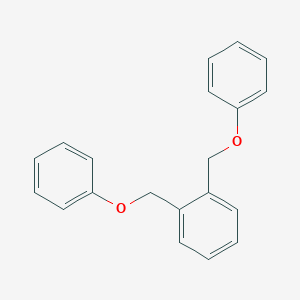
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
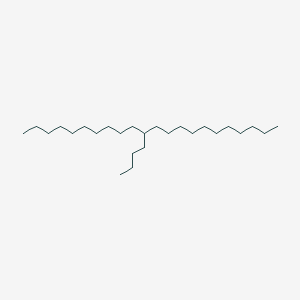
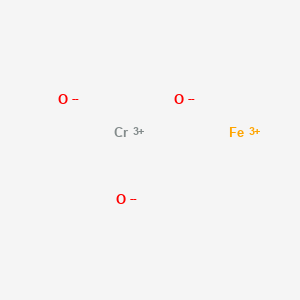
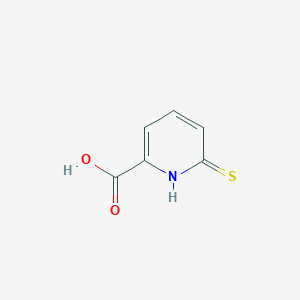
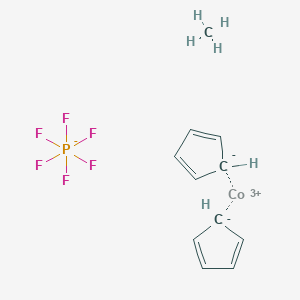
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
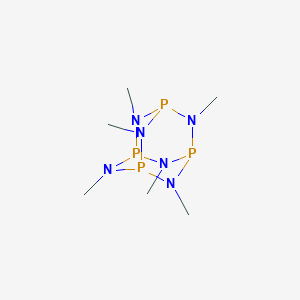
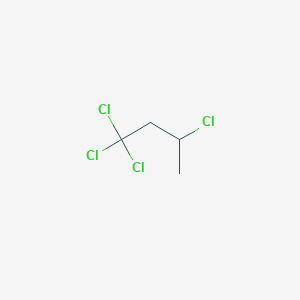
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)